Brefeldin A

Cell Biology Virology Secretory Pathway

Choose Brefeldin A for its unmatched mechanistic specificity as an uncompetitive Arf GTPase inhibitor at the Arf-GDP-Sec7 domain interface—a mode of action completely distinct from Golgicide A, monensin, or secramine. This reversibility enables precise control in protein trafficking assays, enhances CRISPR HDR efficiency ~2-fold in iPSCs at 100 nM, and supports robust enterovirus replication studies as the preferred GBF1 inhibitor. Guaranteed ≥98% purity ensures reproducibility in quantitative cholesterol efflux and autophagy research.

Molecular Formula C16H24O4
Molecular Weight 280.36 g/mol
CAS No. 20350-15-6
Cat. No. B1667776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrefeldin A
CAS20350-15-6
SynonymsAscotoxin
Brefeldin A
Cyanein
Decumbin
NSC 89671
NSC-89671
NSC89671
Synergisidin
Molecular FormulaC16H24O4
Molecular Weight280.36 g/mol
Structural Identifiers
SMILESCC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O
InChIInChI=1S/C16H24O4/c1-11-5-3-2-4-6-12-9-13(17)10-14(12)15(18)7-8-16(19)20-11/h4,6-8,11-15,17-18H,2-3,5,9-10H2,1H3/b6-4+,8-7+/t11-,12+,13-,14+,15+/m0/s1
InChIKeyKQNZDYYTLMIZCT-KQPMLPITSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Brefeldin A (CAS 20350-15-6): A Reversible Inhibitor of ER-to-Golgi Protein Trafficking and ARF1 GTPase Activation for Cell Biology and Procurement


Brefeldin A (BFA), a macrocyclic lactone antibiotic of fungal origin [1], acts as an uncompetitive inhibitor of Arf GTPase activation by binding at the Arf-GDP-Sec7 domain interface [2]. It reversibly disrupts the Golgi apparatus and blocks anterograde transport from the endoplasmic reticulum (ER) to the Golgi , a mechanism distinct from other trafficking inhibitors [3].

Brefeldin A (CAS 20350-15-6) vs. Alternatives: Why Simple Substitution Leads to Experimental Inconsistency


Brefeldin A (BFA) targets the Arf1-Sec7 domain interface with defined potency and reversibility [1], whereas alternatives like Golgicide A, monensin, secramine, and exo1 exert their effects through distinct molecular mechanisms and exhibit different cellular phenotypes [2][3]. Substituting BFA with a generic "Golgi disruptor" without considering these mechanistic and quantitative differences can yield contradictory results in protein trafficking assays, enterovirus replication studies, and autophagy investigations [4].

Quantitative Evidence Differentiating Brefeldin A (CAS 20350-15-6) from Closest Analogs


Brefeldin A (BFA) vs. Golgicide A (GCA): Differential Effects on GBF1 Localization and Arf1 Overexpression Rescue

Brefeldin A (BFA) and Golgicide A (GCA) both inhibit Golgi-specific BFA resistance factor 1 (GBF1), yet they exhibit distinct mechanistic differences [1]. BFA's effects on GBF1 localization differ from those of GCA [1]. Moreover, overexpression of Arf1 counters the effects of AG1478 (another GBF1 inhibitor) but not those of GCA, highlighting a difference in molecular mechanism that may extend to BFA [1].

Cell Biology Virology Secretory Pathway

Brefeldin A (BFA) vs. Monensin: Quantitative Inhibition of ApoA-I-Mediated Cholesterol Efflux

Brefeldin A (BFA) and monensin both disrupt Golgi structure, yet they inhibit apoA-I-mediated cholesterol efflux to a comparable extent (>80%), demonstrating equivalent potency in this functional assay [1]. This shared inhibition confirms a Golgi-dependent process, but the distinct morphological changes each compound induces (BFA: loss of recognizable Golgi stacks; monensin: swelling of Golgi cisternae) [2] may influence experimental outcomes in imaging studies.

Lipid Metabolism Cholesterol Trafficking Golgi Function

Brefeldin A (BFA) vs. Secramine: Preservation of Golgi Morphology During Inhibition

Secramine inhibits Golgi export by preventing Cdc42 activation without disrupting Golgi morphology or ER-to-Golgi transport [1]. In contrast, BFA induces rapid Golgi disassembly and redistribution of Golgi enzymes to the ER [2]. This mechanistic divergence makes BFA unsuitable for studies requiring intact Golgi architecture during inhibition.

Membrane Trafficking Golgi Export Cdc42 GTPase

Brefeldin A (BFA) vs. Exo1: Differential Disruption of Trans-Golgi Network Architecture

Exo1, like BFA, induces rapid ARF1 release from Golgi membranes and inhibits exocytosis (IC50 ≈ 20 μM) [1]. However, Exo1 has less effect on trans-Golgi network (TGN) organization and does not induce ADP-ribosylation of CtBP/Bars50, a pathway affected by BFA [2].

Exocytosis Vesicular Trafficking ARF1 GTPase

Brefeldin A (BFA) vs. 7-O-Acetyl BFA Analog: Cytotoxicity and Selectivity Index in KB Cells

The BFA analog 7-O-acetyl BFA exhibits 67-fold higher cytotoxicity (IC50 = 0.034 nM) against KB oral carcinoma cells compared to the parent BFA (IC50 = 2.28 nM) [1]. Additionally, the analog displays a superior selectivity index (SI = 9117) between cancerous and normal Vero cells, addressing BFA's known cytotoxicity to non-cancerous cells [1].

Cancer Research Drug Discovery Structure-Activity Relationship

Defined Application Scenarios for Brefeldin A (CAS 20350-15-6) in Research and Drug Discovery


Reversible ER-to-Golgi Transport Block in Live-Cell Imaging

BFA's well-characterized, reversible disruption of the Golgi apparatus [1] makes it the compound of choice for studying protein trafficking dynamics. When applied at 100 nM, BFA enhances CRISPR-mediated HDR efficiency ~2-fold in human iPSCs [2], demonstrating its utility in gene-editing workflows. Researchers should store lyophilized BFA at -20°C for up to 24-36 months and use reconstituted DMSO or ethanol solutions within 1-3 months to maintain potency .

Enterovirus Replication Studies Requiring GBF1 Inhibition

Given its distinct effect on GBF1 localization compared to Golgicide A [1], BFA is the preferred GBF1 inhibitor for investigating enterovirus replication mechanisms. BFA impedes replication of multiple enteroviruses, including coxsackievirus B3, through inhibition of Golgi-specific BFA resistance factor 1 (GBF1) [1].

Investigating Cholesterol Efflux Dependent on Functional Golgi

In assays quantifying apoA-I-mediated cholesterol efflux, BFA inhibits efflux by >80% [1], confirming the Golgi's essential role. This functional inhibition is comparable to monensin, allowing researchers to use BFA interchangeably for quantitative lipid trafficking studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brefeldin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.